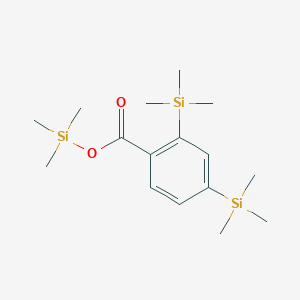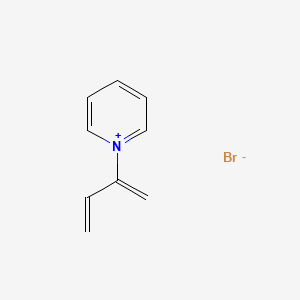
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a heptaneperoxoic acid chain.
Métodos De Preparación
The synthesis of 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Heptaneperoxoic Acid Chain: The heptaneperoxoic acid chain can be introduced through a series of oxidation reactions, often involving peroxides or other oxidizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The benzothiazole ring allows for substitution reactions, where different functional groups can be introduced.
Hydrolysis: The heptaneperoxoic acid chain can undergo hydrolysis to yield carboxylic acids and other products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Aplicaciones Científicas De Investigación
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation, providing insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity, while the heptaneperoxoic acid chain can generate reactive oxygen species (ROS) that induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar compounds to 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid include:
(1,1,3-Trioxo-1,3-dihydro-1lambda~6~-benzo[d]isothiazol-2-yl)-acetonitrile: This compound shares the benzothiazole ring but has a different side chain, leading to distinct chemical and biological properties.
2-(1,1,3-Trioxo-1,3-dihydro-1lambda~6~-benzo[d]-isothiazol-2-yl)-propionic acid: Another benzothiazole derivative with a propionic acid side chain, used in proteomics research.
The uniqueness of this compound lies in its heptaneperoxoic acid chain, which imparts specific reactivity and biological activity not found in its analogs.
Propiedades
Número CAS |
142968-75-0 |
|---|---|
Fórmula molecular |
C14H17NO6S |
Peso molecular |
327.35 g/mol |
Nombre IUPAC |
7-(1,1,3-trioxo-1,2-benzothiazol-2-yl)heptaneperoxoic acid |
InChI |
InChI=1S/C14H17NO6S/c16-13(21-18)9-3-1-2-6-10-15-14(17)11-7-4-5-8-12(11)22(15,19)20/h4-5,7-8,18H,1-3,6,9-10H2 |
Clave InChI |
CSAYPIHVXJSNTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCCCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)



![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)



